molecular formula C20H20IOP B13658252 (Methoxymethyl)triphenylphosphonium iodide

(Methoxymethyl)triphenylphosphonium iodide

Cat. No.: B13658252
M. Wt: 434.2 g/mol
InChI Key: LXXQLFSZLFCWDC-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

(Methoxymethyl)triphenylphosphonium iodide can be synthesized using a one-pot method involving the reaction of triphenylphosphine (PPh3) with iodine (I2) and bis-alkoxymethane. The reaction is typically carried out at room temperature in toluene, yielding the desired product in high yield (70-91%) . Another method involves the reaction of triphenylphosphine with methyl iodide in the presence of a solvent like benzene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

(Methoxymethyl)triphenylphosphonium iodide primarily undergoes nucleophilic substitution reactions. It is commonly used in the Wittig reaction to form alkenes from aldehydes and ketones . The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Methoxymethyl)triphenylphosphonium iodide involves its ability to form ylides, which are reactive intermediates in the Wittig reaction. The ylide reacts with carbonyl compounds to form alkenes. Additionally, its ability to accumulate in mitochondria makes it a potential candidate for targeting mitochondrial pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Methoxymethyl)triphenylphosphonium iodide is unique due to its specific reactivity in the Wittig reaction and its potential for mitochondrial targeting. Its methoxymethyl group provides distinct reactivity compared to other phosphonium salts, making it valuable in various synthetic and biological applications .

Properties

Molecular Formula

C20H20IOP

Molecular Weight

434.2 g/mol

IUPAC Name

methoxymethyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C20H20OP.HI/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1

InChI Key

LXXQLFSZLFCWDC-UHFFFAOYSA-M

Canonical SMILES

COC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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